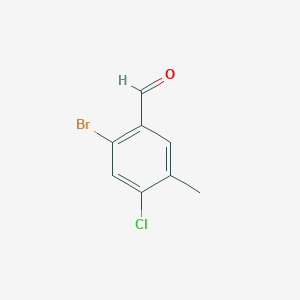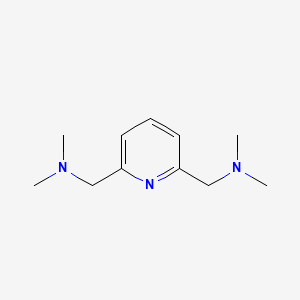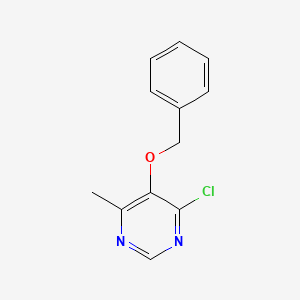
5-(Benzyloxy)-4-chloro-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-methylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyrimidine ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency. Common solvents include dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzyl derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-4-chloro-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the chloro and methyl groups can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylpyrimidine: Lacks the benzyloxy group, making it less hydrophobic.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chloro group, altering its reactivity.
6-(Benzyloxy)-4-chloro-3-methylphenol: Features a phenol ring instead of a pyrimidine ring, affecting its chemical properties.
Uniqueness
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of the benzyloxy group enhances its hydrophobicity, while the chloro and methyl groups provide sites for further functionalization.
Propiedades
Fórmula molecular |
C12H11ClN2O |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(12(13)15-8-14-9)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Clave InChI |
ZJTYKFRCFRHLOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
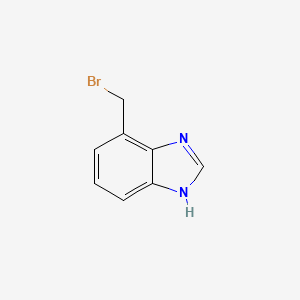

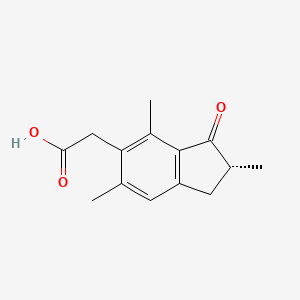
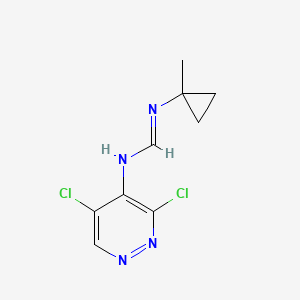
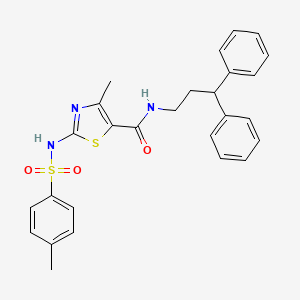
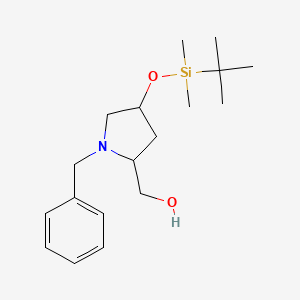
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
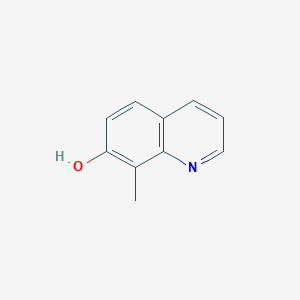
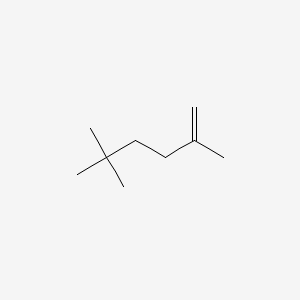
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

